
2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide” is a chemical compound with the molecular formula C16H16FNO2 . It has a molecular weight of 273.3 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzamide group, a fluorophenyl group, and a cyclopropyl group . The presence of these groups could influence its reactivity and properties.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 445.7±35.0 °C and a predicted density of 1.161±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 14.26±0.46 .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Notably, 2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for constructing complex molecules.
Anti-Inflammatory and Analgesic Activities
Indole derivatives, including compounds related to our target molecule, have shown promising pharmacological activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic effects, along with a favorable ulcerogenic index . While this specific compound is not identical to our target, it highlights the potential of indole-based structures.
Boron-Based Reagents
Our compound falls within the class of organoboron reagents, which play a crucial role in SM coupling. These reagents are generally stable, environmentally benign, and readily prepared. Researchers have developed several classes of boron reagents, each tailored for specific SM coupling conditions. The mechanisms of transmetalation—the transfer of nucleophilic organic groups from boron to palladium—are actively studied .
Protodeboronation Strategies
Protodeboronation reactions, involving the removal of boron from boronic esters, have gained attention. Researchers explore less nucleophilic reagents (such as (3,5-bis(trifluoromethyl)phenyl)lithium) to prevent unwanted side reactions. While our compound is not directly mentioned, understanding protodeboronation mechanisms contributes to boron-based synthetic strategies .
Benzylic Position Reactions
Although not specific to our compound, reactions at the benzylic position are relevant. For instance, N-bromosuccinimide (NBS) initiates free radical reactions, leading to benzylic functionalization. While NBS is not directly related to our compound, exploring analogous transformations can provide insights into boron-based reactivity .
Orientations Futures
While specific future directions for this compound are not clear from the available information, compounds with similar structures have been studied for their diverse biological activities . This suggests that “2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide” could also have potential applications in various fields.
Propriétés
IUPAC Name |
2-ethoxy-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-2-23-17-6-4-3-5-16(17)18(22)21-13-19(11-12-19)14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVBUZQSNKRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

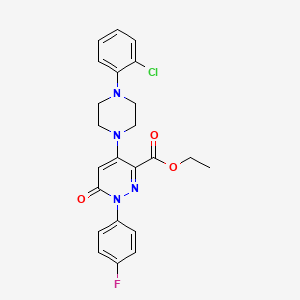
![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)
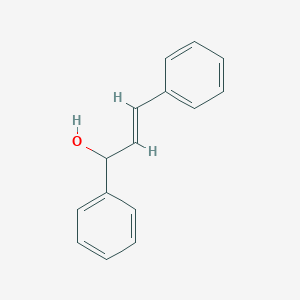

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![4-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554963.png)
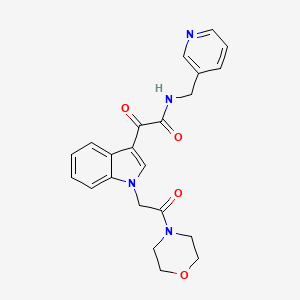
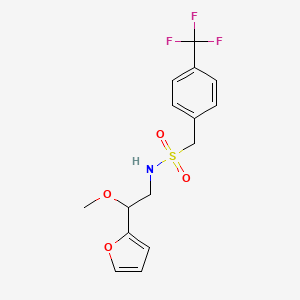
![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)
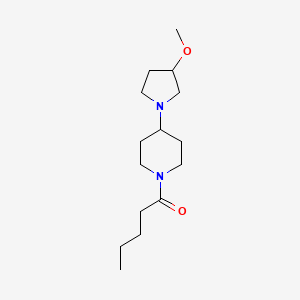
![2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2554973.png)
![5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2554974.png)